

# 1-Bromo-1,1-dichloroacetone: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 1-Bromo-1,1-dichloroacetone

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## Abstract

**1-Bromo-1,1-dichloroacetone** is a trihalogenated ketone that has garnered attention primarily as a disinfection byproduct (DBP) found in drinking water.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of its known properties, a plausible synthetic pathway based on established methods for analogous halogenated acetones, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers in environmental science, toxicology, and synthetic chemistry.

## Introduction and Historical Context

The history of **1-Bromo-1,1-dichloroacetone** is not well-documented in terms of a formal discovery or first synthesis. Its identification is predominantly linked to the analysis of drinking water following disinfection processes, where it is classified as a chlorine dioxide disinfection byproduct.<sup>[1][2][3]</sup> Unlike many targeted synthetic molecules, its emergence appears to be a consequence of water treatment chemistry rather than a specific synthetic endeavor. Research on this compound is therefore primarily focused on its occurrence, analysis, and toxicological effects as an environmental contaminant.

## Physicochemical and Spectroscopic Data

Comprehensive experimental data for **1-Bromo-1,1-dichloroacetone** is not readily available in the public domain. However, based on the properties of structurally similar compounds, the following data can be inferred and are presented for reference.

**Table 1: Physicochemical Properties of 1-Bromo-1,1-dichloroacetone and Related Compounds**

Property	1-Bromo-1,1-dichloroacetone	1-Bromo-1-chloroacetone	1,1-Dichloroacetone	Bromoacetone
Molecular Formula	C <sub>3</sub> H <sub>3</sub> BrCl <sub>2</sub> O	C <sub>3</sub> H <sub>4</sub> BrClO	C <sub>3</sub> H <sub>4</sub> Cl <sub>2</sub> O	C <sub>3</sub> H <sub>5</sub> BrO
Molecular Weight ( g/mol )	205.87[1]	171.42[4]	126.97	136.98
Appearance	Likely a colorless to yellowish liquid	-	Oily liquid	Colorless liquid
Boiling Point (°C)	-	-	120	137
Density (g/cm <sup>3</sup> )	-	-	1.305 (at 15°C)	1.634
CAS Number	Not available	72007-33-1[4]	513-88-2	598-31-2

**Table 2: Spectroscopic Data (Predicted and Analogous)**

Parameter	1-Bromo-1,1-dichloroacetone (Predicted)	1-Bromo-1-chloroacetone	1,1-Dichloroacetone	Bromoacetone
$^1\text{H}$ NMR ( $\delta$ , ppm)	Singlet ~2.5-2.7 (CH <sub>3</sub> )	Singlet ~2.4 (CH <sub>3</sub> ), Singlet ~5.9 (CHBrCl)	Singlet ~2.4 (CH <sub>3</sub> ), Singlet ~6.3 (CHCl <sub>2</sub> )	Singlet ~2.4 (CH <sub>3</sub> ), Singlet ~4.0 (CH <sub>2</sub> Br)
$^{13}\text{C}$ NMR ( $\delta$ , ppm)	~30 (CH <sub>3</sub> ), ~80-90 (CBrCl <sub>2</sub> ), ~195 (C=O)	~28 (CH <sub>3</sub> ), ~50 (CHBrCl), ~198 (C=O)[5]	~28 (CH <sub>3</sub> ), ~69 (CHCl <sub>2</sub> ), ~198 (C=O)[6]	~31 (CH <sub>3</sub> ), ~36 (CH <sub>2</sub> Br), ~201 (C=O)
Mass Spec (m/z)	Fragments showing loss of Br, Cl, and combinations thereof. Characteristic isotopic patterns for Br and Cl.		43, 49, 63, 83, 85, 126, 128, 130[7]	43, 58, 79, 81, 136, 138[8]

## Synthesis of Halogenated Acetones: A General Overview

The synthesis of mixed halogenated acetones like **1-Bromo-1,1-dichloroacetone** is challenging due to the difficulty in controlling the regioselectivity of halogenation. The reaction of acetone with halogens can lead to a mixture of mono-, di-, and polyhalogenated products.

The general mechanism for acid-catalyzed halogenation of acetone proceeds through an enol intermediate. The rate-determining step is the formation of the enol, which then rapidly reacts with the electrophilic halogen.



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Caption: General pathway for the synthesis of halogenated acetones.

## Proposed Synthesis of 1-Bromo-1,1-dichloroacetone

A specific, optimized synthesis for **1-Bromo-1,1-dichloroacetone** is not documented. However, a plausible route would involve the controlled halogenation of acetone, likely in a stepwise manner. One possible approach is the bromination of 1,1-dichloroacetone.



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Caption: Proposed workflow for the synthesis of **1-Bromo-1,1-dichloroacetone**.

## Detailed Experimental Protocols (Analogous Procedures)

The following protocols are for the synthesis of related halogenated acetones and can be adapted for the synthesis of **1-Bromo-1,1-dichloroacetone**.

### Synthesis of Bromoacetone (Adapted from Organic Syntheses)[9]

This procedure describes the monobromination of acetone and serves as a foundational method for introducing bromine.

Materials:

- Acetone
- Bromine

- Glacial Acetic Acid
- Water
- Anhydrous Sodium Carbonate
- Anhydrous Calcium Chloride

#### Procedure:

- In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine acetone, water, and glacial acetic acid.
- Heat the mixture to approximately 65°C with stirring.
- Slowly add bromine via the dropping funnel over 1-2 hours, maintaining the temperature. The disappearance of the bromine color indicates consumption.
- After the addition is complete, continue stirring until the solution is decolorized.
- Cool the reaction mixture and dilute with cold water.
- Neutralize the solution with anhydrous sodium carbonate.
- Separate the oily layer and dry it over anhydrous calcium chloride.
- Purify the crude product by fractional distillation under reduced pressure.

## Synthesis of 1,3-Dichloroacetone (Adapted from Organic Syntheses)[10]

This procedure details the oxidation of a dichlorohydrin to produce a dichloroacetone, an alternative route to halogenated ketones.

#### Materials:

- Glycerol  $\alpha,\gamma$ -dichlorohydrin

- Sodium dichromate
- Sulfuric acid
- Water

#### Procedure:

- Combine sodium dichromate, water, and glycerol  $\alpha,\gamma$ -dichlorohydrin in a flask with vigorous stirring.
- Cool the mixture and slowly add a diluted solution of sulfuric acid, maintaining the temperature between 20-25°C.
- Continue stirring for 16-17 hours after the addition is complete.
- Add water to dissolve the chromium salts and filter the crystalline product.
- Wash the crystals with ice water and petroleum ether.
- Dry the crude dichloroacetone in a vacuum desiccator.
- Purify the product by distillation.

## Conclusion

**1-Bromo-1,1-dichloroacetone** remains a compound of interest primarily due to its presence as an environmental contaminant. While a detailed historical account of its discovery is elusive, its chemical properties and potential synthetic routes can be inferred from the extensive knowledge of related halogenated ketones. The provided data and analogous experimental protocols offer a foundational resource for researchers investigating this and similar molecules. Further research is warranted to fully characterize this compound and to develop efficient and selective synthetic methodologies.

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